Cas no 1482047-70-0 (4-tert-butylcycloheptane-1-sulfonyl chloride)

4-tert-butylcycloheptane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- Cycloheptanesulfonyl chloride, 4-(1,1-dimethylethyl)-
- 4-tert-butylcycloheptane-1-sulfonyl chloride
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- MDL: MFCD21160955
- インチ: 1S/C11H21ClO2S/c1-11(2,3)9-5-4-6-10(8-7-9)15(12,13)14/h9-10H,4-8H2,1-3H3
- InChIKey: OIIXYKIKGLTIBN-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)CCCC(C(C)(C)C)CC1
4-tert-butylcycloheptane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-277353-0.05g |
4-tert-butylcycloheptane-1-sulfonyl chloride |
1482047-70-0 | 0.05g |
$768.0 | 2023-09-10 | ||
Enamine | EN300-277353-5.0g |
4-tert-butylcycloheptane-1-sulfonyl chloride |
1482047-70-0 | 5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-277353-1.0g |
4-tert-butylcycloheptane-1-sulfonyl chloride |
1482047-70-0 | 1g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-277353-10.0g |
4-tert-butylcycloheptane-1-sulfonyl chloride |
1482047-70-0 | 10g |
$4360.0 | 2023-06-04 | ||
Enamine | EN300-277353-2.5g |
4-tert-butylcycloheptane-1-sulfonyl chloride |
1482047-70-0 | 2.5g |
$1791.0 | 2023-09-10 | ||
Enamine | EN300-277353-5g |
4-tert-butylcycloheptane-1-sulfonyl chloride |
1482047-70-0 | 5g |
$2650.0 | 2023-09-10 | ||
Enamine | EN300-277353-10g |
4-tert-butylcycloheptane-1-sulfonyl chloride |
1482047-70-0 | 10g |
$3929.0 | 2023-09-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033480-1g |
4-tert-Butylcycloheptane-1-sulfonyl chloride |
1482047-70-0 | 95% | 1g |
¥4991.0 | 2023-04-10 | |
Enamine | EN300-277353-0.25g |
4-tert-butylcycloheptane-1-sulfonyl chloride |
1482047-70-0 | 0.25g |
$840.0 | 2023-09-10 | ||
Enamine | EN300-277353-0.5g |
4-tert-butylcycloheptane-1-sulfonyl chloride |
1482047-70-0 | 0.5g |
$877.0 | 2023-09-10 |
4-tert-butylcycloheptane-1-sulfonyl chloride 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
4-tert-butylcycloheptane-1-sulfonyl chlorideに関する追加情報
Introduction to 4-tert-butylcycloheptane-1-sulfonyl chloride (CAS No. 1482047-70-0) and Its Emerging Applications in Chemical Biology
The compound 4-tert-butylcycloheptane-1-sulfonyl chloride (CAS No. 1482047-70-0) represents a significant advancement in the realm of specialty chemicals, particularly within the intersection of organic synthesis and pharmaceutical research. As a sulfonyl chloride derivative, this molecule has garnered attention for its versatile reactivity and potential applications in drug development, material science, and biochemical assays. The introduction of the tert-butyl substituent at the cycloheptane ring enhances its stability and reactivity, making it a valuable intermediate in constructing complex molecular architectures.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for high-purity sulfonyl chlorides due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The 4-tert-butylcycloheptane-1-sulfonyl chloride (CAS No. 1482047-70-0) is particularly noteworthy because it serves as a building block for designing novel sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds that exhibit broad-spectrum biological activity, including antimicrobial, anti-inflammatory, and antiviral properties. The structural motif of this compound allows for facile functionalization at the sulfonyl chloride group, enabling chemists to explore diverse chemical modifications.
One of the most compelling aspects of 4-tert-butylcycloheptane-1-sulfonyl chloride (CAS No. 1482047-70-0) is its utility in medicinal chemistry. Researchers have leveraged its reactivity to develop novel sulfonamide derivatives with enhanced pharmacological profiles. For instance, studies have demonstrated that incorporating this sulfonyl chloride into drug candidates can improve their binding affinity to biological targets, such as enzymes and receptors. This has been particularly relevant in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The tert-butyl group not only stabilizes the sulfonyl moiety but also influences the overall solubility and metabolic stability of the resulting drug molecules.
The synthetic utility of 4-tert-butylcycloheptane-1-sulfonyl chloride (CAS No. 1482047-70-0) extends beyond pharmaceutical applications. In material science, sulfonyl chlorides are employed in the synthesis of advanced polymers and coatings due to their ability to form stable sulfonate esters and other functional derivatives. These materials often exhibit improved thermal stability and chemical resistance, making them suitable for high-performance applications in industries such as aerospace and electronics. Furthermore, the compound has been explored in catalysis research, where its sulfonyl chloride functionality serves as a ligand or activating agent in various organic transformations.
Recent advancements in biochemical research have highlighted the role of 4-tert-butylcycloheptane-1-sulfonyl chloride (CAS No. 1482047-70-0) in enzyme inhibition studies. By serving as a precursor to sulfonamide-based inhibitors, this compound has enabled researchers to dissect metabolic pathways and understand enzyme mechanisms at a molecular level. For example, researchers have utilized derivatives of this compound to study cytochrome P450 enzymes, which are pivotal in drug metabolism and detoxification processes. The precision offered by these sulfonyl chloride intermediates allows for the design of highly selective inhibitors, which is crucial for developing drugs with minimal side effects.
The chemical properties of 4-tert-butylcycloheptane-1-sulfonyl chloride (CAS No. 1482047-70-0) also make it an attractive candidate for use in proteomics and protein modification studies. Sulfonamides can covalently bind to specific amino acid residues on proteins, allowing researchers to probe protein structure-function relationships or label proteins for detection purposes. This has been particularly useful in mass spectrometry-based proteomics, where sulfonamide derivatives serve as affinity tags or probes for protein identification and quantification.
In conclusion, 4-tert-butylcycloheptane-1-sulfonyl chloride (CAS No. 1482047-70-0) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in drug discovery efforts aimed at addressing unmet medical needs. Additionally, its applications in material science and biochemical research highlight its versatility beyond traditional medicinal chemistry contexts. As synthetic methodologies continue to evolve, the utility of this sulfonyl chloride derivative is expected to expand even further, driving innovation in both academic research and industrial applications.
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